molecular formula C7H11N3 B13246082 2-(2-Pyrimidinyl)-1-propanamine

2-(2-Pyrimidinyl)-1-propanamine

Cat. No.: B13246082
M. Wt: 137.18 g/mol
InChI Key: RBAZGEPRDGVKJS-UHFFFAOYSA-N
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Description

2-(2-Pyrimidinyl)-1-propanamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyrimidinyl)-1-propanamine typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyrimidinyl)-1-propanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-Pyrimidinyl)-1-propanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Pyrimidinyl)-1-propanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Another pyrimidine derivative with similar chemical properties.

    2-Methylpyrimidine: A methyl-substituted pyrimidine with distinct reactivity.

    2-Chloropyrimidine: A halogenated pyrimidine used in various chemical syntheses.

Uniqueness

2-(2-Pyrimidinyl)-1-propanamine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-pyrimidin-2-ylpropan-1-amine

InChI

InChI=1S/C7H11N3/c1-6(5-8)7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3

InChI Key

RBAZGEPRDGVKJS-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC=CC=N1

Origin of Product

United States

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